molecular formula C15H12Cl2O3 B3337977 Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate CAS No. 832739-81-8

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate

Cat. No.: B3337977
CAS No.: 832739-81-8
M. Wt: 311.2 g/mol
InChI Key: PVNIJRGFOWNTAW-UHFFFAOYSA-N
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Description

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate (C₁₅H₁₂Cl₂O₃, MW 311.16) is a benzoate ester derivative featuring a 2,6-dichlorophenoxymethyl substituent at the meta position of the benzene ring. This compound is utilized in chemical synthesis and pesticide research due to its structural versatility . Its synthesis typically involves alkylation or esterification reactions, as evidenced by its availability in screening libraries and discontinued commercial catalogs .

Properties

IUPAC Name

methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)11-5-2-4-10(8-11)9-20-14-12(16)6-3-7-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIJRGFOWNTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247238
Record name Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-81-8
Record name Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(hydroxymethyl)benzoic acid with 2,6-dichlorophenol in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Linked Benzoate Derivatives

a. Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
  • Structure: Incorporates a triazine core with methoxy and formyl-substituted phenoxy groups.
  • Properties : Melting point (79–82°C), high yield (90%), and moderate polarity (Rf = 0.18) .
b. Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)
  • Structure: Features a triazine core with 3-chlorophenoxy and phenoxy substituents.
  • Properties : Higher melting point (151.5–156°C) and greater lipophilicity (Rf = 0.55) .

Purine-Based Benzoate Derivatives

a. Methyl 3-((2-chloro-6-(methylamino)-9H-purin-9-yl)methyl)benzoate (19)
  • Structure: Contains a purine ring system with a chloro and methylamino substituent.
  • Synthesis : Prepared via N9-alkylation of 2,6-dichloropurine with methyl-3-bromomethylbenzoate .
  • Comparison : The purine core confers nucleobase-mimicking properties, making it relevant for targeting nucleic acid-binding proteins, unlike the purely aromatic target compound .

Sulfonylurea Herbicides

a. Metsulfuron Methyl Ester
  • Structure : Contains a sulfonylurea bridge and a 4-methoxy-6-methyl-triazine group.
  • Use : Inhibits acetolactate synthase (ALS) in plants, a mechanism distinct from the likely physical mode of action of the target compound .
  • Comparison: The sulfonylurea group enhances systemic mobility in plants, whereas the dichlorophenoxy group in the target compound may confer localized activity .

Data Tables

Research Findings and Trends

  • Triazine Derivatives : Demonstrated high synthetic yields (>85%) and tunable polarity via substituent variation .
  • Purine Derivatives : Highlighted in medicinal chemistry for enzyme inhibition studies .
  • Sulfonylureas : Dominated agricultural research due to systemic action and low application rates .

Its structural simplicity may offer synthetic advantages over more complex triazine or purine derivatives .

Biological Activity

Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate is a compound of significant interest in the field of biological research due to its diverse biological activities. This article compiles data from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a dichlorophenoxy group. Its molecular formula is C16H15Cl2O3, and it possesses unique structural features that contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that compounds containing dichlorophenoxy groups often exhibit antimicrobial properties. This compound has been tested for its effectiveness against various pathogens:

  • Bacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent efficacy, indicating its potential as a therapeutic agent.
  • Fungal Activity : The compound also exhibits antifungal properties, effectively inhibiting the growth of several fungal strains commonly associated with human infections.

2. Insecticidal Activity

This compound has been evaluated for its insecticidal properties:

  • Larvicidal Effects : A study assessed its larvicidal activity against mosquito larvae, particularly Aedes albopictus and Culex pipiens. The results indicated a strong correlation between concentration and larval mortality, with LC50 values recorded at 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens, highlighting its potential as an environmentally friendly insecticide .

3. Cytotoxic Effects

In cellular assays, this compound has shown cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry and Western blot analyses, demonstrating increased expression of pro-apoptotic factors .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity : A comparative study involving this compound and known antibiotics showed that it could enhance the efficacy of certain antibiotics when used in combination therapies.
  • Investigation into Insecticidal Properties : Field trials demonstrated that formulations containing this compound significantly reduced mosquito populations in urban settings.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntibacterialVarious bacterial strainsSignificant inhibition (MIC values)
AntifungalFungal strainsGrowth inhibition
LarvicidalAedes albopictusLC50 = 61 ppm
CytotoxicCancer cell linesInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.